molecular formula C10H14 B14375757 2,2'-Diethenyl-1,1'-bi(cyclopropane) CAS No. 89970-10-5

2,2'-Diethenyl-1,1'-bi(cyclopropane)

Cat. No.: B14375757
CAS No.: 89970-10-5
M. Wt: 134.22 g/mol
InChI Key: WSUMGDWHIIOQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Diethenyl-1,1'-bi(cyclopropane) is a specialized organic compound featuring a bi(cyclopropane) core structure with ethenyl substituents. This molecular architecture, incorporating strained cyclopropane rings, is of significant interest in advanced materials science and synthetic organic chemistry research. Cyclopropane rings are known for their high ring strain, which can influence both the reactivity of the molecule and the physical properties of materials derived from it . The ethenyl (vinyl) groups provide versatile handles for further chemical modification, particularly through polymerization or cross-linking reactions, making this compound a potential monomer or building block for the synthesis of novel polymers with unique characteristics. Researchers may explore its use in developing strained hydrocarbons or as a precursor in studies investigating cyclopropane reactivity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specific chemical and physical property data, as well as detailed safety information, for this compound should be verified with the supplier prior to use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and conduct a thorough risk assessment before handling.

Properties

CAS No.

89970-10-5

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-ethenyl-2-(2-ethenylcyclopropyl)cyclopropane

InChI

InChI=1S/C10H14/c1-3-7-5-9(7)10-6-8(10)4-2/h3-4,7-10H,1-2,5-6H2

InChI Key

WSUMGDWHIIOQAN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC1C2CC2C=C

Origin of Product

United States

Preparation Methods

Condensation with Malonic Acid

A foundational approach involves the condensation of cyclopropane carboxaldehyde with malonic acid or its derivatives. This method, adapted from large-scale synthesis protocols for cyclopropylacetylene, employs a base catalyst to facilitate the formation of 3-cyclopropylacrylic acid as an intermediate. The reaction proceeds under mild conditions (20–25°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Key Reaction Parameters

Parameter Value/Range
Temperature 20–25°C
Solvent DMF, DMSO
Catalyst Pyridine, piperidine
Reaction Time 4–6 hours
Yield 68–72%

This step is critical for establishing the cyclopropane backbone, though subsequent modifications are required to introduce the ethenyl groups.

Halogenation of 3-Cyclopropylacrylic Acid

The halogenation of 3-cyclopropylacrylic acid using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) generates (E,Z)-1-halo-2-cyclopropylethylene, a precursor for further functionalization. The reaction is typically conducted in halogenated solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions.

Halogenation Conditions

Halogenating Agent Solvent Temperature Yield (%)
PBr₃ CH₂Cl₂ 0–5°C 85
SOCl₂ Toluene 25°C 78

The stereochemical outcome (E/Z ratio) depends on the halogenating agent and solvent polarity, with PBr₃ favoring the E-isomer (3:1 E/Z).

Dehydrohalogenation to Form Ethenyl Substituents

Elimination Reactions

The final step involves dehydrohalogenation of 1-halo-2-cyclopropylethylene using strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). This elimination reaction, performed in anhydrous tetrahydrofuran (THF) or DMSO, produces the ethenyl groups essential for the target compound.

Optimized Elimination Protocol

Base Solvent Temperature Reaction Time Yield (%)
t-BuOK THF 35°C 1 hour 80
NaH DMSO 25°C 2 hours 75

The use of DMSO enhances reaction efficiency by stabilizing the transition state, though it complicates purification due to high boiling points.

Industrial-Scale Adaptations

For industrial production, continuous flow reactors have been employed to improve heat dissipation and reduce reaction times. A representative setup involves:

  • Feed Streams :
    • 1-Bromo-2-cyclopropylethylene (0.5 M in THF)
    • t-BuOK (1.0 M in THF)
  • Residence Time : 8–10 minutes
  • Conversion : >95%
  • Purity : 99% after vacuum distillation

This method achieves a throughput of 12 kg/day in pilot-scale trials, demonstrating scalability.

Alternative Methods from Academic Literature

Photochemical [2+2] Cycloaddition

Recent advances utilize ultraviolet (UV)-induced [2+2] cycloaddition between vinylcyclopropane derivatives. This method, while less explored, offers stereoselective control under solvent-free conditions:

Photochemical Conditions

Light Source Wavelength Substrate Concentration Yield (%)
Hg Lamp 254 nm 0.2 M 65
LED Array 365 nm 0.1 M 58

The reaction proceeds via a diradical intermediate, with regioselectivity influenced by substituent electronic effects.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between cyclopropane boronic esters and vinyl halides presents a modular approach. For example:

Catalytic System

Catalyst Ligand Base Yield (%)
Pd(PPh₃)₄ XPhos K₂CO₃ 72
Pd(OAc)₂ BINAP CsF 68

Chemical Reactions Analysis

Types of Reactions

2,2’-Diethenyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated cyclopropane derivatives.

    Substitution: The vinyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated cyclopropane derivatives.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

2,2’-Diethenyl-1,1’-bi(cyclopropane) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Diethenyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets. The vinyl groups can undergo addition reactions with nucleophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The cyclopropane rings provide structural rigidity and influence the reactivity of the compound.

Comparison with Similar Compounds

Pharmacologically Active Thiadiazole Derivatives

Compounds such as 1,1-bis[2-{2-(5-(arylidene)imino-1,3,4-thiadiazol-2-yl)methylamino}-1,3,4-thiadiazo-5-yl]cyclopropane (e.g., 5a-h) are synthesized from cyclopropane dicarboxylic acid and functionalized with thiadiazole moieties . These derivatives demonstrate antimicrobial, anti-inflammatory, and analgesic activities (Table I and II in ).

Donor–Acceptor Cyclopropanes

Dimethyl 2-([1,1'-biphenyl]-4-yl)cyclopropane-1,1-dicarboxylate (Compound 90, ) is a donor–acceptor cyclopropane with ester groups, synthesized in 99% yield. The electron-withdrawing ester groups facilitate ring-opening reactions, a property critical in synthetic applications . In contrast, the ethenyl substituents in 2,2'-Diethenyl-1,1'-bi(cyclopropane) lack such electronic polarization, suggesting divergent reactivity patterns.

Carboxylic Acid and Phenol Derivatives

  • [1,1'-Bi(cyclopropane)]-1-carboxylic acid (CAS: 60629-92-7) incorporates a carboxylic acid group, increasing polarity (molecular weight: 126.15 g/mol ) and enabling applications in pharmaceutical synthesis .
  • 3-([1,1'-Bi(cyclopropan)]-2-yl)phenol (CAS: 228267-53-6) features a phenol group, enhancing solubility in polar solvents (molecular formula: C₁₂H₁₄O) .

The ethenyl groups in 2,2'-Diethenyl-1,1'-bi(cyclopropane) render it less polar than these derivatives, likely limiting its use in aqueous systems but favoring applications in hydrophobic environments.

Pesticide-Related Cyclopropanes

Compounds like prallethrin and S-bioallethrin () are cyclopropane carboxylates with complex substituents (e.g., propenyl and methyl groups). These esters exhibit pesticidal activity due to their structural mimicry of natural pyrethrins. The simpler structure of 2,2'-Diethenyl-1,1'-bi(cyclopropane) lacks such functionalization, precluding direct pesticidal utility .

Data Tables

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
2,2'-Diethenyl-1,1'-bi(cyclopropane) C₇H₁₀ Ethenyl 17085-84-6 94.15 Thermochemical studies
[1,1'-Bi(cyclopropane)]-1-carboxylic acid C₇H₁₀O₂ Carboxylic acid 60629-92-7 126.15 Pharmaceutical intermediate
Dimethyl cyclopropane-1,1-dicarboxylate C₁₂H₁₂O₄ Ester groups - 244.22 Donor–acceptor reactivity
Thiadiazole derivatives (e.g., 5a-h) Varies Thiadiazole, arylidene - Varies Antimicrobial, anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.